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Compound of Interest

Compound Name: (5-Iodo-2-methylphenyl)methanol

Cat. No.: B581824 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of (5-Iodo-2-
methylphenyl)methanol, a valuable building block in medicinal chemistry and organic

synthesis. The described two-step method involves the synthesis of the key intermediate, 5-

iodo-2-methylbenzaldehyde, followed by its reduction to the target primary alcohol.

Synthetic Strategy
The synthesis of (5-Iodo-2-methylphenyl)methanol is achieved through a two-step process.

The first step is the oxidation of 4-iodotoluene to 5-iodo-2-methylbenzaldehyde. While various

methods for benzylic oxidation exist, a common laboratory-scale method involves the use of

manganese dioxide (MnO2), which selectively oxidizes benzylic alcohols to aldehydes.

Therefore, a hypothetical two-step process for the aldehyde synthesis would be the initial

formation of a benzylic halide followed by oxidation. However, a more direct approach is the

Rieche formylation of 4-iodotoluene. The second step involves the selective reduction of the

aldehyde functional group to a primary alcohol using a mild reducing agent such as sodium

borohydride (NaBH₄).
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Compound
Name

IUPAC Name
Molecular
Formula

Molecular
Weight ( g/mol
)

Role

4-Iodotoluene
1-Iodo-4-

methylbenzene
C₇H₇I 218.04 Starting Material

Dichloromethyl

methyl ether

Dichloromethoxy

)methane
C₂H₄Cl₂O 114.96

Formylating

Agent

Titanium

tetrachloride

Titanium(IV)

chloride
TiCl₄ 189.68

Lewis Acid

Catalyst

5-Iodo-2-

methylbenzaldeh

yde

5-Iodo-2-

methylbenzaldeh

yde

C₈H₇IO 246.05 Intermediate

Sodium

borohydride

Sodium

tetrahydridoborat

e

NaBH₄ 37.83 Reducing Agent

(5-Iodo-2-

methylphenyl)me

thanol

(5-Iodo-2-

methylphenyl)me

thanol

C₈H₉IO 248.06 Final Product

Table 2: Summary of a Typical Reaction Yield for Aldehyde Reduction

Aldehyde
Substrate

Reducing
Agent

Solvent
Reaction
Time

Yield (%) Reference

Substituted

Benzaldehyd

es

NaBH₄
Ethanol/Wate

r
15-30 min 71-96 [1]

Experimental Protocols
Step 1: Synthesis of 5-Iodo-2-methylbenzaldehyde (via
Rieche Formylation)
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Materials:

4-Iodotoluene

Dichloromethyl methyl ether

Titanium tetrachloride (TiCl₄)

Dichloromethane (DCM), anhydrous

Hydrochloric acid (1 M)

Saturated sodium bicarbonate solution

Brine (saturated sodium chloride solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer

Dropping funnel

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet, dissolve 4-iodotoluene (1.0 eq) in anhydrous

dichloromethane (DCM).

Cool the solution to 0 °C using an ice bath.

Slowly add titanium tetrachloride (1.1 eq) to the stirred solution via the dropping funnel.
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To this mixture, add dichloromethyl methyl ether (1.1 eq) dropwise, maintaining the

temperature at 0 °C.

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then

warm to room temperature and stir for an additional 2-3 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold water.

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50

mL).

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator.

The crude product can be purified by column chromatography on silica gel to afford pure 5-

iodo-2-methylbenzaldehyde.

Step 2: Synthesis of (5-Iodo-2-methylphenyl)methanol
Materials:

5-Iodo-2-methylbenzaldehyde

Sodium borohydride (NaBH₄)

Methanol or Ethanol

Deionized water

Hydrochloric acid (1 M)

Ethyl acetate

Saturated sodium bicarbonate solution
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Brine

Anhydrous magnesium sulfate (MgSO₄)

Erlenmeyer flask

Magnetic stirrer

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

In an Erlenmeyer flask, dissolve 5-iodo-2-methylbenzaldehyde (1.0 eq) in methanol or

ethanol.

Cool the solution to 0 °C in an ice bath with stirring.

Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution. Caution:

Hydrogen gas is evolved.

After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes

and then at room temperature for 1-2 hours.

Monitor the reaction progress by TLC until the starting aldehyde is consumed.

Quench the reaction by the slow addition of deionized water.

Acidify the mixture to pH ~5-6 with 1 M HCl.

Remove the bulk of the alcohol solvent using a rotary evaporator.

Transfer the aqueous residue to a separatory funnel and extract the product with ethyl

acetate (3 x 50 mL).
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Combine the organic extracts and wash with saturated sodium bicarbonate solution and

brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude (5-Iodo-2-methylphenyl)methanol.

The product can be further purified by recrystallization or column chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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